3-[(4-Aminophenyl)disulfanyl]-L-alanine
Description
3-[(4-Aminophenyl)disulfanyl]-L-alanine is a non-proteinogenic amino acid derivative characterized by a disulfide (-S-S-) linkage between the L-alanine backbone and a 4-aminophenyl group. This unique structure confers redox-sensitive properties, making it a candidate for applications in drug delivery, enzyme inhibition, and targeted therapeutics. Its disulfide bond allows for reversible cleavage under reducing conditions, which is advantageous in controlled-release systems .
Properties
CAS No. |
32933-99-6 |
|---|---|
Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(4-aminophenyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-6-1-3-7(4-2-6)15-14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
OLXFRMPFWJNQFO-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)SSC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1N)SSCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)disulfanyl]-L-alanine typically involves the formation of the disulfide bond between 4-aminophenyl and L-alanine. One common method is the oxidative coupling of thiol precursors. For instance, 4-aminothiophenol can be reacted with L-alanine under oxidative conditions to form the desired disulfide bond. The reaction can be carried out using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)disulfanyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
3-[(4-Aminophenyl)disulfanyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)disulfanyl]-L-alanine involves its ability to undergo redox reactions due to the disulfide bond. This bond can be reduced to form thiols, which can then participate in various biochemical pathways. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through redox mechanisms.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
3-(2-Pyridyl)-L-alanine
- Structure : L-alanine substituted with a pyridyl group (heterocyclic aromatic ring).
- However, the absence of a disulfide bond limits its redox-responsive behavior .
3-(3,4-Dimethoxyphenyl)-L-alanine
- Structure : Methoxy (-OCH₃) groups at positions 3 and 4 on the phenyl ring.
- Unlike the target compound, it lacks a disulfide bond, reducing its utility in redox-mediated applications .
3-(4-Thiazoyl)-L-alanine
- Structure : Thiazole ring (a sulfur- and nitrogen-containing heterocycle) attached to L-alanine.
- Comparison: The thiazole ring provides aromaticity and hydrogen-bonding capacity, similar to the 4-aminophenyl group. However, the thiazole’s rigid structure may hinder conformational flexibility required for specific receptor interactions .
Analogues with Sulfur-Containing Functional Groups
3-Sulfino-L-alanine (Cysteinesulfinic Acid)
- Structure: Features a sulfino (-SO₂H) group instead of a disulfide.
- Comparison: The sulfino group is redox-active but operates via oxidation to sulfonate (-SO₃H), unlike the reversible disulfide bond in the target compound. This makes 3-sulfino-L-alanine more suitable as a metabolic intermediate than a drug carrier .
N-[(4-Methylphenyl)sulfonyl]-L-alanine 1H-indol-3-yl ester
- Structure : Contains a sulfonamide (-SO₂N-) linkage and an indole ester.
- Comparison : The sulfonamide group enhances hydrolytic stability compared to disulfides but lacks redox sensitivity. The ester moiety provides additional cleavage sites, broadening its use in prodrug design .
Functional Analogues in Drug Development
3-(3-Carboxy-4-hydroxyphenyl)-L-alanine
- Structure : Carboxy (-COOH) and hydroxyl (-OH) groups on the phenyl ring.
- Comparison : The acidic groups improve water solubility but reduce membrane permeability. Its synthesis challenges (low yield in Sandmeyer reactions) contrast with the target compound’s more straightforward disulfide-based preparation .
3-(2-Fluoro-18F-4,5-dihydroxy-phenyl)-L-alanine
- Structure : Fluorine-18 radiolabeled dihydroxyphenyl group.
- Comparison : Designed for positron emission tomography (PET) imaging, this compound highlights how halogenation and hydroxylation can tailor pharmacokinetics. The target compound’s disulfide could similarly be modified for imaging applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
